(5R)-5-aminopyrrolidin-2-one
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Overview
Description
(5R)-5-Aminopyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a chiral molecule, which means that it has two mirror-image forms that have different biological activities. In
Mechanism Of Action
The mechanism of action of ((5R)-5-aminopyrrolidin-2-one)-5-aminopyrrolidin-2-one is not fully understood. However, it is believed to interact with various biological targets, such as enzymes and receptors, to modulate their activity. For example, ((5R)-5-aminopyrrolidin-2-one)-5-aminopyrrolidin-2-one has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes.
Biochemical And Physiological Effects
((5R)-5-aminopyrrolidin-2-one)-5-Aminopyrrolidin-2-one has been found to have various biochemical and physiological effects. For example, it has been shown to exhibit antioxidant activity, which is important for protecting cells from oxidative stress. It has also been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. Additionally, ((5R)-5-aminopyrrolidin-2-one)-5-aminopyrrolidin-2-one has been shown to have neuroprotective effects, which may be useful for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of ((5R)-5-aminopyrrolidin-2-one)-5-aminopyrrolidin-2-one is its chiral nature, which makes it a useful building block for the preparation of enantiomerically pure compounds. Additionally, it has been found to have a wide range of biological activities, which makes it a useful tool for drug discovery and development. However, one of the limitations of ((5R)-5-aminopyrrolidin-2-one)-5-aminopyrrolidin-2-one is its relatively high cost, which may limit its use in large-scale applications.
Future Directions
There are several future directions for the research on ((5R)-5-aminopyrrolidin-2-one)-5-aminopyrrolidin-2-one. One direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another direction is the exploration of its potential applications in various fields, such as medicine, agriculture, and materials science. Additionally, the elucidation of its mechanism of action and the identification of its biological targets may lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of ((5R)-5-aminopyrrolidin-2-one)-5-aminopyrrolidin-2-one involves the reaction of a chiral starting material, such as (R)-(-)-2-pyrrolidinone, with an amine reagent, such as (R)-(+)-alpha-methylbenzylamine. The reaction is typically carried out in the presence of a catalyst, such as a chiral ligand, to control the stereochemistry of the product. The final product is then purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
((5R)-5-aminopyrrolidin-2-one)-5-Aminopyrrolidin-2-one has been extensively studied for its potential applications in drug discovery and development. It has been found to be a useful building block for the synthesis of a variety of biologically active compounds, such as amino acids, peptides, and alkaloids. It has also been used as a chiral auxiliary in asymmetric synthesis, which is a powerful tool for the preparation of enantiomerically pure compounds.
properties
IUPAC Name |
(5R)-5-aminopyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-3-1-2-4(7)6-3/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKYFRSLKUNMFG-GSVOUGTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-5-Aminopyrrolidin-2-one |
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